TAK-632
概要
説明
TAK-632は、様々な癌、特にメラノーマの治療に大きな可能性を示している、強力なパンRAFキナーゼ阻害剤です。 これは、細胞の増殖と生存に関与する重要なシグナル伝達経路である、マイトジェン活性化プロテインキナーゼ経路において重要な役割を果たすRAFキナーゼファミリーを標的としています .
科学的研究の応用
Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.
Biology: TAK-632 is used to investigate the role of RAF kinases in cell proliferation and apoptosis.
作用機序
TAK-632は、B-RAFやC-RAFなど、RAFファミリータンパク質のキナーゼ活性を阻害することによって効果を発揮します。これは、これらのキナーゼのATP結合部位に結合し、それらの活性化と、マイトジェン活性化プロテインキナーゼ経路における下流標的のそれに続くリン酸化を阻止します。 この阻害は、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
Safety and Hazards
将来の方向性
TAK-632 and its analogues represent promising lead structures for further development . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, this compound significantly protected mice from hypothermia and death at a dose of 5 mg/kg . Moreover, it showed favorable and druglike pharmacokinetic properties in rats with an oral bioavailability of 25.2% . These findings suggest potential applications in the treatment of diseases involving necroptosis.
生化学分析
Biochemical Properties
TAK-632 interacts with several enzymes and proteins, primarily within the RAF family of serine/threonine-specific protein kinases . It has shown inhibitory effects on CRAF, BRAF V600E, and BRAF WT, with IC50 values of 1.4, 2.4, and 8.3 nM respectively . This suggests that this compound can influence the activity of these enzymes, potentially altering the biochemical reactions they are involved in.
Cellular Effects
This compound has demonstrated significant antiproliferative effects on various cell types, particularly melanoma cells . It influences cell function by suppressing RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding interactions with biomolecules. It has been found to directly bind with RIPK1 and RIPK3, inhibiting their kinase activities . This suggests that this compound exerts its effects at the molecular level by modulating the activity of these key enzymes involved in necroptosis .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors . This indicates that this compound has long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins within the cell .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a SK-MEL-2 xenograft model, this compound exhibited potent antitumor efficacy when orally administered at 60 mg/kg or 120 mg/kg once daily for 21 days without severe toxicity . This suggests that the dosage of this compound can significantly impact its therapeutic effects.
Metabolic Pathways
This compound is involved in the MAPK pathway, a key metabolic pathway in cells . It interacts with enzymes such as CRAF, BRAF V600E, and BRAF WT, potentially affecting metabolic flux or metabolite levels within this pathway .
準備方法
合成経路と反応条件: TAK-632は、様々な化学中間体のカップリングを含む多段階プロセスを経て合成されます。合成は通常、重要な中間体の調製から始まり、その後、ハロゲン化、求核置換、環化を含む一連の反応にかけられます。 最終生成物は、再結晶またはクロマトグラフィーなどの精製プロセスによって得られます .
工業的生産方法: 工業的な設定では、this compoundの生産は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を行います。このプロセスには、反応パラメータを一定に保つために、自動反応器と連続フローシステムの使用が含まれます。 最終生成物の純度と構造を検証するために、高速液体クロマトグラフィーと核磁気共鳴分光法などの品質管理対策が採用されています .
化学反応の分析
反応の種類: TAK-632は、以下を含む様々な化学反応を起こします:
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体になります。
還元: この化合物は還元されて、異なる薬理学的特性を持つ還元型になります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、様々な官能基が修飾されたthis compoundの様々な誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .
科学研究への応用
化学: これは、キナーゼ阻害とシグナル伝達経路の研究のための貴重なツールとして役立ちます。
生物学: this compoundは、細胞の増殖とアポトーシスにおけるRAFキナーゼの役割を調査するために使用されます。
医学: この化合物は、他のRAF阻害剤に抵抗性がある場合に、特にメラノーマの治療のための前臨床試験で有望な結果を示しています.
類似化合物との比較
類似化合物:
ベムラフェニブ: メラノーマの治療に使用されるもう一つのRAF阻害剤。
ダブラフェニブ: 癌治療に類似の用途を持つ、選択的なB-RAF阻害剤.
TAK-632の独自性: this compoundは、最小限のパラドックス的活性化で複数のRAFアイソフォームを阻害する能力においてユニークであり、B-RAFとNRAS変異型メラノーマ細胞の両方に対して効果的です。 RAFキナーゼからの解離が遅いことから、強力で持続的な阻害効果が得られます .
特性
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is TAK-632 and what is its primary target?
A1: this compound (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]
Q2: How does this compound interact with RAF kinases and what are the downstream effects of this interaction?
A2: this compound binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while this compound induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []
Q3: What is the significance of this compound's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?
A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] this compound's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Research suggests that the 7-cyano group of this compound plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of this compound have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []
Q5: Has this compound demonstrated efficacy in preclinical models?
A5: Yes, this compound has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, this compound exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of this compound with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []
Q6: What are the potential clinical applications of this compound beyond cancer?
A6: Research has revealed that this compound and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for this compound in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]
Q7: What are the limitations of current research on this compound?
A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of this compound in humans. [] Furthermore, although this compound shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of this compound, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。